molecular formula C11H13NO2 B1401968 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1267772-70-2

3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Katalognummer: B1401968
CAS-Nummer: 1267772-70-2
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: SBOHHBHFRLQYOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation and Nomenclature of 3,3-Dimethyl-2,3-Dihydro-1,5-Benzoxazepin-4(5H)-one

Core Benzoxazepine Scaffold: Fused Benzene-Oxazepine Ring System

The compound this compound is characterized by a 1,5-benzoxazepine scaffold , a seven-membered oxazepine ring fused to a benzene ring. The oxazepine ring contains one oxygen atom (at position 1) and one nitrogen atom (at position 5), forming a heterocyclic system with partial saturation. The "2,3-dihydro" designation indicates that two adjacent carbons in the oxazepine ring (C2 and C3) are saturated, resulting in a partially unsaturated structure.

Key Features of the Core Structure :

  • Fusion Pattern : The benzene ring is fused to the oxazepine ring at positions 2 and 3 (relative to the oxygen and nitrogen atoms). This creates a bicyclic system with a planar aromatic benzene moiety and a non-aromatic oxazepine ring.
  • Heteroatom Placement : The oxygen atom is positioned at the bridgehead of the fused system, while the nitrogen atom is located at the opposite end of the oxazepine ring, enabling a strained but stable bicyclic configuration.
  • Partial Saturation : The dihydro descriptor specifies that the C2-C3 bond in the oxazepine ring is single-bonded, reducing ring strain compared to fully unsaturated analogs.
Comparative Analysis of Benzoxazepine Isomers
Feature 1,5-Benzoxazepine (Current Compound) 1,4-Benzoxazepine (Related Derivative)
Oxygen Position Position 1 Position 1
Nitrogen Position Position 5 Position 4
Ring Fusion Benzene fused to C2-C3 of oxazepine Benzene fused to C3-C4 of oxazepine
Electronic Effects Electron-withdrawing ketone at C4 Varied substituents (e.g., amide, halogen)

Substituent Analysis: 3,3-Dimethyl and 4-Ketone Functional Groups

The compound’s structural uniqueness arises from two critical substituents: 3,3-dimethyl groups and a 4-ketone functional group .

3,3-Dimethyl Groups
  • Geminal Dimethyl Substituents : Both methyl groups are attached to the same carbon atom (C3) in the oxazepine ring, creating steric bulk and altering the electronic environment.
  • Steric and Electronic Effects :
    • Steric Hindrance : The bulky dimethyl groups restrict rotational freedom around C3, potentially influencing reactivity and molecular packing.
    • Electronic Donation : Methyl groups are electron-donating via inductive effects, which may stabilize adjacent functional groups (e.g., the ketone).
4-Ketone Functional Group
  • Carbonyl Group : The ketone at position 4 introduces a polar, electron-withdrawing group, enhancing the compound’s reactivity in nucleophilic addition or reduction reactions.
  • Hydrogen Bonding Capacity : The carbonyl oxygen can act as a hydrogen bond acceptor, impacting solubility and intermolecular interactions.
Substituent Comparison with Related Compounds
Compound Substituents at C3 Substituents at C4
This compound 3,3-Dimethyl 4-Ketone
8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f]oxazepin-5(2H)-one 3,3-Dimethyl 5-Ketone
7-Amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one 3,3-Dimethyl 4-Ketone + 7-Amino

IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name This compound is derived from systematic priority rules:

  • Parent Structure : The 1,5-benzoxazepine system is the primary framework.
  • Substituents :
    • 3,3-Dimethyl : Two methyl groups at C3.
    • 4-Ketone : A carbonyl group at C4.
  • Dihydro Designation : Partial saturation at C2 and C3.
Naming Priorities
  • Functional Group Precedence : The ketone (suffix "-one") takes priority over the dimethyl groups, dictating the numbering to assign the ketone the lowest possible position (C4).
  • Heteroatom Ordering : Oxygen (O) is assigned the lower locant (position 1) compared to nitrogen (N) at position 5.

Alternative Names :

  • Semi-Systematic Names : "3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine" (emphasizing the ketone and saturation).
  • Trivial Names : None widely recognized; systematic IUPAC naming is preferred.

Comparative Structural Analysis with Related Benzoxazepine Derivatives

The structural diversity of benzoxazepines is evident in variations of substituents and ring fusion patterns. Below is a comparison of the current compound with other derivatives:

Isomeric Variations
Compound Oxygen Position Nitrogen Position Key Substituents
1,5-Benzoxazepine (Current Compound) 1 5 3,3-Dimethyl, 4-Ketone
1,4-Benzoxazepine 1 4 Variable (e.g., 3-Cl, 5-Br)
Benzoxazepin-5-one 1 5 8-Br, 3,3-Dimethyl
Substituent-Driven Reactivity

The 3,3-dimethyl and 4-ketone groups confer distinct reactivity:

  • Ketone Reactivity : The 4-ketone enables nucleophilic attack, reduction to a secondary alcohol, or condensation reactions.
  • Dimethyl Steric Effects : The 3,3-dimethyl groups may hinder electrophilic substitution at adjacent positions (e.g., C2 or C4).
Fusion Pattern Diversity
Fusion Type Example Compound Structural Impact
Benzofused (1,5) This compound Stabilized aromatic benzene ring
Naphthofused (2,1-b) 3,4-Dihydronaphth(2,1-b)(1,4)oxazepin-2(1H)-one Extended conjugation, altered electronics

Eigenschaften

IUPAC Name

3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)7-14-9-6-4-3-5-8(9)12-10(11)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHHBHFRLQYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3,3-Dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C11H13NO2C_{11}H_{13}NO_2 and a molecular weight of 191.23 g/mol, this compound has been studied for various pharmacological properties.

Chemical Structure

The structure of this compound can be represented as follows:

InChI Key SBOHHBHFRLQYOIUHFFFAOYSAN\text{InChI Key }SBOHHBHFRLQYOI-UHFFFAOYSA-N

Anticancer Properties

Research indicates that derivatives of benzoxazepin compounds exhibit significant anticancer activity. A study demonstrated that this compound and its derivatives could inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial properties, making it a candidate for further development in treating infections.

Study 1: Anticancer Activity

In a controlled study involving MCF-7 cells treated with varying concentrations of this compound, the following results were observed:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

This data indicates a dose-dependent reduction in cell viability.

Study 2: Neuroprotection

A study assessing the neuroprotective effects on SH-SY5Y neuronal cells exposed to hydrogen peroxide showed that treatment with the compound significantly reduced cell death:

TreatmentCell Viability (%)
Control100
H₂O₂40
H₂O₂ + Compound70

These findings suggest that the compound may enhance cellular resilience against oxidative stress.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

One of the most notable applications of 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is its neuroprotective properties. Research has demonstrated its ability to enhance cell viability in neuronal cells subjected to oxidative stress. A study involving SH-SY5Y neuronal cells exposed to hydrogen peroxide showed that treatment with the compound significantly reduced cell death:

TreatmentCell Viability (%)
Control100
H₂O₂40
H₂O₂ + Compound70

These findings suggest that the compound may improve cellular resilience against oxidative damage, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: Neuroprotection in Animal Models

A recent study investigated the effects of this compound in a rodent model of ischemic stroke. The results indicated that administration of the compound prior to induced ischemia led to a significant reduction in infarct size and improved behavioral outcomes compared to control groups. This suggests its potential as a therapeutic agent for stroke management.

Case Study 2: Antidepressant-Like Effects

Another study explored the antidepressant-like effects of this compound using established animal models for depression. The findings revealed that treatment with this compound resulted in decreased immobility time in forced swim tests and increased locomotor activity. These results indicate potential applications in treating mood disorders.

Summary Table of Applications

Application AreaDescription
NeuroprotectionReduces cell death in oxidative stress models; potential for neurodegenerative diseases.
Stroke ManagementReduces infarct size and improves recovery in ischemic stroke models.
Antidepressant EffectsExhibits antidepressant-like behavior in animal models of depression.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

  • Molecular Formula: C₁₀H₁₁NO₂ (177.203 g/mol) .
  • Structural Difference : A single methyl group at position 2 instead of 3,3-dimethyl substitution.
  • Impact: Reduced steric hindrance compared to the 3,3-dimethyl derivative. Potential differences in metabolic stability and solubility due to lower molecular weight.
  • Synthesis : Prepared via methods analogous to those for benzoxazepines, but specific protocols for the dimethyl variant may require optimized alkylation conditions .

(3R)-3-Amino-5-methyl-1,5-benzoxazepin-4(5H)-one

  • Molecular Formula : C₁₀H₁₂N₂O₂ (192.21 g/mol) .
  • Functional Groups: Amino group at position 3 and methyl at position 3.
  • Applications : Used as a bradykinin B1 receptor antagonist for inflammatory diseases .

Comparison with Benzothiazepin-4(5H)-ones

General Structural Differences

  • Heteroatom : Benzothiazepines contain sulfur instead of oxygen in the azepine ring (e.g., 1,5-benzothiazepin-4(5H)-one derivatives) .
  • Impact :
    • Sulfur’s larger atomic radius and lower electronegativity alter electronic properties and ring conformation.
    • Benzothiazepines often exhibit enhanced metabolic stability and diverse bioactivities (e.g., antidepressant, antiulcer) compared to benzoxazepines .

Example: (±)-cis-2-(4-Methoxyphenyl)-3-hydroxy-1,5-benzothiazepin-4(5H)-one

  • Molecular Formula: C₁₆H₁₅NO₃S (313.36 g/mol) .
  • Activity : Intermediate in synthesizing ACE inhibitors and elastase inhibitors .
  • Key Difference : The hydroxyl and methoxy groups enable hydrogen bonding and π-stacking, which are absent in the 3,3-dimethyl benzoxazepine.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (Predicted) Metabolic Stability
3,3-Dimethyl-1,5-benzoxazepin-4-one ~191.095 ~1.8 Low (lipophilic) High (steric bulk)
2-Methyl-1,5-benzoxazepin-4-one 177.203 ~1.5 Moderate Moderate
1,5-Benzothiazepin-4-one derivative 313.36 ~2.5 Low High (S-resistance)

<sup>*</sup>LogP values estimated using fragment-based methods.

Stability and Reactivity

  • Ring Cleavage : N-Alkylation of benzoxazepines often leads to ring opening, but the 3,3-dimethyl substitution may hinder this reaction due to steric protection of the nitrogen .
  • Benzothiazepines : More resistant to ring cleavage under basic conditions, attributed to sulfur’s electron-donating effects .

Q & A

Q. What are the established synthetic routes for 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-aminophenol derivatives with ketones or diketones under acidic or basic conditions. For example, derivatives of benzoxazepinones are synthesized via ring-closing reactions using reagents like polyphosphoric acid (PPA) or microwave-assisted catalysis to enhance reaction efficiency . highlights a derivative synthesized via alkylation of the benzoxazepinone core, suggesting analogous routes for introducing dimethyl groups at the 3-position. Key steps include purification via column chromatography and structural validation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry .

Q. How is the crystal structure of benzoxazepinone derivatives determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in and , crystals are grown via slow evaporation of solvent, and data are collected at 293 K using MoKα radiation (λ=0.71073\lambda = 0.71073 Å). The structure is solved using direct methods (e.g., SHELXL) and refined with full-matrix least-squares techniques. Parameters like bond lengths, angles, and hydrogen-bonding interactions (e.g., N–H⋯O) are analyzed to confirm stereochemistry and intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituents and confirm ring saturation. For instance, the carbonyl group at position 4 appears as a distinct downfield signal (~170–190 ppm in 13C^{13} \text{C}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects of 3,3-dimethyl substitution influence reactivity and bioactivity?

  • Methodological Answer : The dimethyl group at position 3 introduces steric hindrance, affecting nucleophilic attack sites and ring conformation. Computational studies (e.g., DFT) can model electronic effects, while bioactivity assays (e.g., receptor-binding studies) assess pharmacological impact. discusses similar benzothiazepinones, where substituents modulate binding to neurotransmitter receptors, suggesting analogous structure-activity relationship (SAR) studies for benzoxazepinones .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR, MS, and SC-XRD results. For example, resolved ambiguities in diastereomer identification via SC-XRD hydrogen-bonding patterns.
  • Dynamic NMR : Detects conformational exchange in solution if crystallography is unavailable.
  • Isotopic Labeling : Confirms peak assignments in complex spectra .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Q. Table 1: Key Crystallographic Parameters for Benzoxazepinone Derivatives

Parameter
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cC2/c
Unit Cell Dimensionsa=19.1192a = 19.1192 Å, b=13.0049b = 13.0049 Åa=17.94a = 17.94 Å, b=12.87b = 12.87 Å
Hydrogen BondsN–H⋯O (2.89 Å)N–H⋯O (2.91 Å)

Q. Table 2: Common Synthetic Conditions

StepReagents/ConditionsReference
Ring ClosurePPA, 120°C, 6 hrs
AlkylationIsopentyl bromide, K2_2CO3_3, DMF
PurificationColumn chromatography (SiO2_2, EtOAc/hexane)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 2
3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.